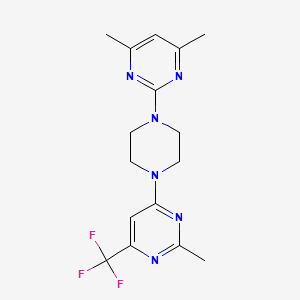

4-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine” is a pyrimidine derivative. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms . They are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves the use of a pyrimidine moiety, which exhibits a wide range of pharmacological activities . The pyrimidine moiety has been employed in the design of privileged structures in medicinal chemistry . To prepare libraries of novel heterocyclic compounds with potential biological activities, a series of novel pyrimidine derivatives were designed and synthesized .

Molecular Structure Analysis

Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms . The most abundant pyrimidines are uracil, cytosine, and thymine . DNA and RNA bases are the most commonly identified pyrimidine bases .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives are complex and involve several steps . The reactions typically involve the use of a pyrimidine moiety and various other reagents .

Scientific Research Applications

Treatment of Chronic Myeloid Leukemia (CML)

Imatinib (Gleevec) is a groundbreaking drug used to treat CML, a type of leukemia characterized by the abnormal proliferation of white blood cells. It specifically targets the Abelson tyrosine kinase domain , inhibiting its activity. Imatinib achieves this through multiple hydrogen bonds and hydrophobic interactions. Structural studies have revealed that it can exist in two main conformations: an extended form and a folded form, with implications for its binding affinity .

Targeting CDK2 (Cyclin-Dependent Kinase 2)

Researchers have designed novel compounds based on the pyrazolo[3,4-d]pyrimidine scaffold, which includes Imatinib. These derivatives exhibit promising activity against CDK2, a key regulator of cell cycle progression. Inhibition of CDK2 can be therapeutically relevant in cancer treatment .

Potential in Neurofibromatosis Type 1 (NF1)

Preclinical studies suggest that Imatinib may benefit patients with NF1, a genetic disorder associated with neurofibromas. By modulating signaling pathways, it could reduce tumor burden in NF1-related tumors.

These applications highlight Imatinib’s versatility and therapeutic potential across various diseases. Researchers continue to explore its mechanisms of action and novel uses, making it a valuable compound in the field of oncology and beyond .

Mechanism of Action

While the specific mechanism of action for “4-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine” is not mentioned in the sources, pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities . For example, they are known as antimicrobial, antiviral, antitumor, and antifibrotic compounds .

Future Directions

The future directions for the research and development of pyrimidine derivatives like “4-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine” could involve further exploration of their diverse biological and pharmaceutical activities . This could include more in-depth studies on their antimicrobial, antiviral, antitumor, and antifibrotic properties . Additionally, the design and synthesis of novel pyrimidine derivatives with potential biological activities could be a promising area of research .

properties

IUPAC Name |

4,6-dimethyl-2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N6/c1-10-8-11(2)21-15(20-10)25-6-4-24(5-7-25)14-9-13(16(17,18)19)22-12(3)23-14/h8-9H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSKHODJVIWRLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2588722.png)

![8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588724.png)

![1-Phenyl-4-[4-[4-(4-phenylphthalazin-1-yl)oxyphenyl]sulfonylphenoxy]phthalazine](/img/structure/B2588727.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2588730.png)

![1-[(2-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2588731.png)